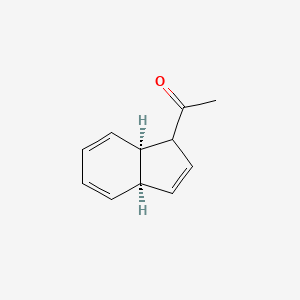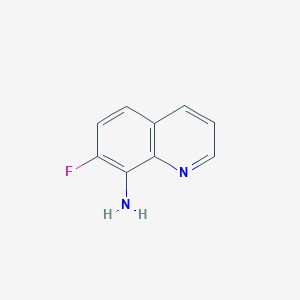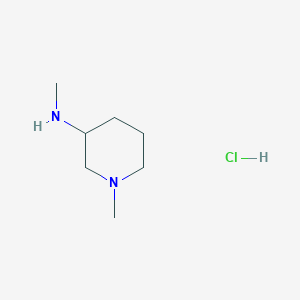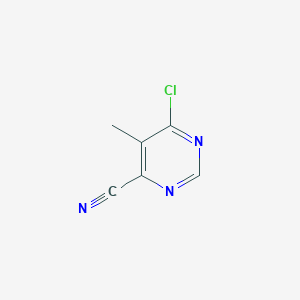
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone is a chemical compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of a ketone group attached to the indane ring system
Métodos De Preparación
The synthesis of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 1-indanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas as the reducing agent. The reaction proceeds as follows:
1-Indanone+H2Pd/Cthis compound
Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving high yields and purity of the desired product.
Análisis De Reacciones Químicas
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be compared with other similar compounds, such as:
1-Indanone: The parent compound, which lacks the additional hydrogenation and ketone group.
2-Indanone: A structural isomer with the ketone group located at a different position on the indane ring.
1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone: A related compound with an indole ring system instead of an indane ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-[(3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-7,9-11H,1H3/t9-,10?,11-/m1/s1 |
Clave InChI |
RRQVCABYKUIXBQ-GLYLRITDSA-N |
SMILES isomérico |
CC(=O)C1C=C[C@@H]2[C@H]1C=CC=C2 |
SMILES canónico |
CC(=O)C1C=CC2C1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)




![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)




![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)


